Di-o-tolylamine

概要

説明

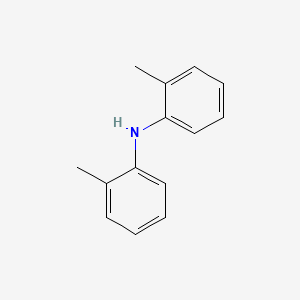

Di-o-tolylamine, also known as 2-methyl-N-(2-methylphenyl)aniline, is an organic compound with the molecular formula C14H15N. It is a derivative of aniline, where two methyl groups are substituted at the ortho positions of the benzene ring. This compound is known for its applications in various chemical processes and industries .

準備方法

Synthetic Routes and Reaction Conditions

Di-o-tolylamine can be synthesized through several methods. One common synthetic route involves the reaction of o-toluidine with o-tolyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, this compound is produced through a continuous process involving the rectification of crude ortho toluidine. The process includes removing light components through a light component removing tower and separating ortho toluidine and meta-toluenediamine through a product tower .

化学反応の分析

Types of Reactions

Di-o-tolylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinone imines.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.

Major Products Formed

Oxidation: Quinone imines

Reduction: Dihydro derivatives

Substitution: Nitro and sulfonic acid derivatives

科学的研究の応用

Chemical Synthesis

Di-o-tolylamine is primarily utilized as a building block in organic synthesis. It serves as a precursor for various chemical reactions, particularly in the formation of nitrogen-containing compounds.

- Synthesis of Dyes and Pigments : this compound is used in the production of dyes and pigments. Its derivatives can be employed in synthesizing azo dyes, which are widely used in textiles and inks due to their vibrant colors and stability .

- Pharmaceutical Intermediates : This compound is also significant in the pharmaceutical industry. It acts as an intermediate in the synthesis of various drugs, including those used for treating cardiovascular diseases and cancer .

Material Science

In material science, this compound finds applications as a stabilizer and antioxidant.

- Rubber Industry : It is used to manufacture rubber chemicals, particularly as an antioxidant and accelerator in rubber production. The compound helps enhance the durability and longevity of rubber products by preventing oxidative degradation .

- Polymer Chemistry : this compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties. Its use in epoxy resins has been explored, where it contributes to the curing process and enhances the final product's characteristics .

Electrochemical Applications

Recent studies have highlighted the electrochemical properties of this compound, particularly its role in generating nitrenium ions.

- Nitrenium Ion Formation : Research indicates that this compound can undergo electrochemical oxidation to form nitrenium ions, which are reactive intermediates used in various synthetic pathways. This property has implications for developing new synthetic methodologies in organic chemistry .

- Electrochemical Sensors : The ability to generate nitrenium ions makes this compound a potential candidate for use in electrochemical sensors, where it could be applied for detecting specific analytes due to its reactivity .

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Case Study 1: Synthesis of Azo Dyes

Researchers utilized this compound as a precursor for synthesizing an azo dye used in textile applications. The study demonstrated that the compound could be effectively transformed into various dye intermediates with high yields, showcasing its utility in dye chemistry . -

Case Study 2: Rubber Antioxidant Development

A study focused on formulating rubber antioxidants derived from this compound. The results indicated that incorporating this compound significantly improved the heat resistance and aging properties of rubber products, leading to enhanced performance in industrial applications .

作用機序

The mechanism of action of di-o-tolylamine involves its interaction with molecular targets through electrophilic and nucleophilic pathways. It can form reactive intermediates such as nitrenium ions, which can further react with nucleophiles like DNA bases, leading to potential biological effects .

類似化合物との比較

Similar Compounds

Di-p-tolylamine: Similar structure but with para-substituted methyl groups.

N-phenyl-o-toluidine: Similar structure with one phenyl and one o-tolyl group.

N,N’-dimethyl-o-toluidine: Contains two methyl groups on the nitrogen atom.

Uniqueness

Di-o-tolylamine is unique due to its ortho-substituted methyl groups, which influence its reactivity and steric properties. This makes it distinct from its para-substituted analogs like di-p-tolylamine .

生物活性

Di-o-tolylamine, a diarylamine compound with the chemical formula CHN, has garnered attention in various fields of research due to its potential biological activities and applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by its two o-tolyl groups attached to an amine functional group. The compound is typically synthesized through palladium-catalyzed coupling reactions, which facilitate the formation of C-N bonds. The synthesis can yield high purity and yield rates, making it suitable for further biological exploration .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that this compound could inhibit bacterial growth with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the effects of this compound on human cancer cell lines. In vitro studies showed that this compound induced apoptosis in various cancer cells, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC values were determined, indicating that this compound has a promising potential as an anticancer agent.

| Cell Line | IC (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15 | Induction of apoptosis | |

| A549 | 20 | Cell cycle arrest |

The mechanism by which this compound exerts its biological effects appears to be multifaceted. It has been proposed that the compound interacts with cellular signaling pathways involved in apoptosis and cell proliferation. Specifically, it may modulate the expression of pro-apoptotic and anti-apoptotic proteins, leading to an increase in apoptotic cell death in cancer cells .

Study on Anticancer Activity

A notable case study involved the administration of this compound to mice bearing tumor xenografts. The study reported a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed increased apoptosis in tumor tissues treated with this compound, confirming its potential as a therapeutic agent against cancer .

Organocatalytic Applications

In addition to its biological activities, this compound has been explored as an organocatalyst in organic synthesis. Research demonstrated that it could effectively catalyze reactions such as the Suzuki coupling under mild conditions, showcasing its versatility beyond biological applications .

特性

IUPAC Name |

2-methyl-N-(2-methylphenyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11-7-3-5-9-13(11)15-14-10-6-4-8-12(14)2/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONYVCKUEUULQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=CC=CC=C2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10210693 | |

| Record name | Benzenamine, 2-methyl-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-00-5 | |

| Record name | Benzenamine, 2-methyl-N-(2-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-methyl-N-(2-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。